Omeprazole-d3 (sodium)

LC-MS/MS Bioanalysis Internal Standard

Omeprazole-d3 (sodium) is a stable isotope-labeled analog of omeprazole sodium, wherein three hydrogen atoms are substituted by deuterium. As a member of the substituted benzimidazole class, it functions as a deuterated internal standard (IS) specifically designed for the accurate quantification of unlabeled omeprazole in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C17H18N3NaO3S
Molecular Weight 370.4 g/mol
Cat. No. B12367296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmeprazole-d3 (sodium)
Molecular FormulaC17H18N3NaO3S
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+]
InChIInChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/i5D,6D,7D;
InChIKeyRYXPMWYHEBGTRV-VZHDTACQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Omeprazole-d3 (sodium): A Deuterated Internal Standard for Precise Quantitation of the Proton Pump Inhibitor Omeprazole


Omeprazole-d3 (sodium) is a stable isotope-labeled analog of omeprazole sodium, wherein three hydrogen atoms are substituted by deuterium [1]. As a member of the substituted benzimidazole class, it functions as a deuterated internal standard (IS) specifically designed for the accurate quantification of unlabeled omeprazole in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The incorporation of deuterium induces a predictable +3 Da mass shift, enabling chromatographic co-elution and ionization equivalence with the analyte while ensuring distinct mass spectrometric differentiation .

Why Unlabeled Omeprazole Cannot Substitute for Omeprazole-d3 (sodium) in Quantitative Bioanalysis


Generic substitution with unlabeled omeprazole sodium is analytically invalid for quantitative bioanalysis. Omeprazole-d3 (sodium) is not a therapeutic agent but a specialized analytical tool whose core value is its stable isotope labeling . Substituting the deuterated internal standard with the native, unlabeled compound introduces an indiscernible chromatographic and mass spectrometric signal, making it impossible to correct for matrix effects, extraction recovery variability, and ion suppression/enhancement that are inherent to biological sample analysis. This failure directly contravenes the fundamental principle of stable isotope dilution mass spectrometry (SID-MS), leading to irreproducible and inaccurate quantitation [1].

Quantitative Evidence for Omeprazole-d3 (sodium) Differentiation from Comparators


Mass Spectrometric Differentiation: +3.02 Da Mass Shift Versus Unlabeled Omeprazole

Omeprazole-d3 (sodium) exhibits a molecular mass increase of +3.02 Da relative to unlabeled omeprazole sodium due to the substitution of three hydrogen atoms with deuterium [1]. This mass difference is sufficient for distinct detection by mass spectrometry while remaining close enough to preserve near-identical chromatographic retention time and ionization efficiency, which are critical for accurate internal standard correction .

LC-MS/MS Bioanalysis Internal Standard

Isotopic Purity: ≥98 Atom % D Ensures Minimal Signal Cross-Talk in MS Detection

The specified isotopic purity of Omeprazole-d3 (sodium) is ≥98 atom % D . This high level of deuterium incorporation minimizes the presence of unlabeled (D0) and under-labeled (D1, D2) species, which would otherwise contribute to background signal in the analyte channel and compromise the accuracy and sensitivity of the quantitative method.

Isotopic Purity Mass Spectrometry Quality Control

Chemical Purity: 98.99% (HPLC) Ensures Minimal Impurity Interference Relative to Alternative Internal Standards

Omeprazole-d3 (sodium) is supplied with a certified chemical purity of 98.99% as determined by HPLC . This high level of purity minimizes the potential for unknown impurities to interfere with the detection of omeprazole or its metabolites, thereby reducing the risk of inaccurate quantitation. This specification is critical when comparing vendors, as lower purity grades may necessitate additional purification steps.

Chemical Purity HPLC Analytical Standard

Deuteration Location: 4,5,7-Benzimidazole Ring Deuteration Provides Superior Stability Versus Methyl-Group Labeling

The deuterium atoms in Omeprazole-d3 (sodium) are positioned on the 4, 5, and 7 carbons of the benzimidazole ring [1]. In contrast, some labeled omeprazole analogs (e.g., 5-Hydroxy Omeprazole-d3) feature deuteration on the methoxy group [2]. Ring deuteration is generally more resistant to metabolic or chemical hydrogen-deuterium exchange (back-exchange) than labeling on heteroatom-substituted methyl groups, making Omeprazole-d3 (sodium) a more robust internal standard for complex biological matrices.

Deuteration Site Metabolic Stability Isotope Exchange

Validated Utility: Demonstrated Co-Administration for In Vivo Metabolite Identification in Mouse Brain and Plasma

A 2020 study utilized Omeprazole-d3 (as D3-omeprazole) co-administered with unlabeled omeprazole via multiple routes to mice, successfully identifying 17 distinct metabolites in brain and plasma samples using isotope ratio-monitoring LC-MS [1]. This validated use case demonstrates its efficacy in complex in vivo studies, distinguishing it from untested or purely in vitro alternatives.

Pharmacokinetics Metabolite Identification In Vivo Study

Optimal Scientific and Industrial Applications for Omeprazole-d3 (sodium)


Accurate Quantification of Omeprazole in Complex Biological Matrices via LC-MS/MS

The primary application for Omeprazole-d3 (sodium) is as a deuterated internal standard to enable precise and accurate quantification of omeprazole in plasma, serum, urine, or tissue homogenates using LC-MS/MS. Its near-identical physicochemical properties to the analyte [1] ensure it co-elutes and ionizes with the same efficiency, thereby correcting for matrix effects and variations in sample preparation that would otherwise compromise the accuracy of the assay.

In Vivo Pharmacokinetic and Tissue Distribution Studies of Omeprazole

Omeprazole-d3 (sodium) is ideally suited for use in in vivo pharmacokinetic (PK) studies. Its application as an internal standard has been validated in research exploring the distribution and metabolism of omeprazole in mouse brain tissue [1]. This demonstrates its utility in generating reliable concentration-time profiles and calculating key PK parameters, including brain-to-plasma partition coefficients (Kp), which are essential for understanding drug disposition.

Identification and Structural Elucidation of Novel Omeprazole Metabolites

By using Omeprazole-d3 (sodium) in a stable isotope ratio-patterning approach, researchers can confidently distinguish true drug-related metabolites from endogenous matrix components or background noise in complex biological samples [1]. The characteristic +3 Da mass difference between the labeled standard and the unlabeled analyte, combined with its high isotopic purity , facilitates the unambiguous detection and structural characterization of previously unknown or low-abundance omeprazole metabolites.

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